molecular formula C8H11F3O3 B3189019 Tert-butyl 4,4,4-trifluoro-3-oxobutanoate CAS No. 26717-75-9

Tert-butyl 4,4,4-trifluoro-3-oxobutanoate

Cat. No. B3189019
CAS RN: 26717-75-9
M. Wt: 212.17 g/mol
InChI Key: DRDDHIGPIFREMI-UHFFFAOYSA-N
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Description

Tert-butyl 4,4,4-trifluoro-3-oxobutanoate (TBTOB) is a fluorinated organic compound . It has a molecular formula of C8H11F3O3 and a molecular weight of 212.17 g/mol . It is used in various fields of research and industry for its unique physical and chemical properties.


Synthesis Analysis

The synthesis of TBTOB involves several steps . One method involves heating, followed by the use of sodium ethoxide (NaOEt) in ethanol at 20 °C . This is followed by the use of phosphorus oxychloride (POCl3) for 3 hours under heating conditions . The reaction is then carried out with hydrazine in tetrahydrofuran for 0.08 hours at 20 °C . The final step involves chloroform for 3 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of TBTOB is characterized by the presence of a carbonyl group (C=O) and a trifluoromethyl group (CF3) attached to a butanoate backbone . The tert-butyl group is attached to the carbonyl carbon .


Chemical Reactions Analysis

TBTOB can undergo several chemical reactions. For example, it can react with water to yield certain products . It can also participate in multi-step reactions involving heating, the use of sodium ethoxide (NaOEt) in ethanol at 20 °C, and the use of phosphorus oxychloride (POCl3) for 3 hours under heating conditions .


Physical And Chemical Properties Analysis

TBTOB has a molecular weight of 212.17 g/mol . It is a fluorinated organic compound . The exact boiling point and other physical properties are not mentioned in the available resources.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

“Tert-butyl 4,4,4-trifluoro-3-oxobutanoate” can be used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds have shown a wide range of biological activity and medicinal applications .

Enhancement of Biological Activity

The introduction of a tert-butyl group into some heterocycles, such as “Tert-butyl 4,4,4-trifluoro-3-oxobutanoate”, can substantially enhance their biological activity . For example, it has been reported that the attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Increase in Lipophilicity

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property can be utilized in the design of new drug candidates .

Conformational Space Exploration

The conformational space for the aryl-TFTB substituent was explored using a Grimme’s iterative workflow approach with static metadynamics simulations as implemented in CREST software . This can be useful in the study of the parent compound’s properties .

Synthesis of Polyimides

“Tert-butyl 4,4,4-trifluoro-3-oxobutanoate” can be used in the synthesis of polyimides . Polyimides are high-performance polymers with excellent thermal stability, good chemical resistance, and outstanding mechanical properties .

Acetonization and Boc Protection

“Tert-butyl 4,4,4-trifluoro-3-oxobutanoate” can be used in acetonization and Boc protection . These are important steps in the synthesis of complex organic molecules .

Safety and Hazards

TBTOB is classified as a dangerous substance . It has hazard statements H225, H315, H319, and H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

tert-butyl 4,4,4-trifluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-7(2,3)14-6(13)4-5(12)8(9,10)11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDHIGPIFREMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240522
Record name 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26717-75-9
Record name 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26717-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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